Sulfur trioxide

Description

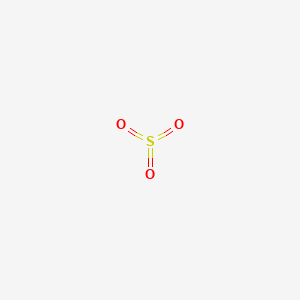

Structure

3D Structure

Propriétés

IUPAC Name |

sulfur trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O3S/c1-4(2)3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEJUJNQAAGONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SO3, O3S | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sulfur trioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfur_trioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029673 | |

| Record name | Sulfur trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur trioxide, is a colorless to white crystalline solid which will fume in air. Often shipped with inhibitor to prevent polymerization. It reacts violently with water to form sulfuric acid with the release of heat. It is corrosive to metals and tissue. It causes eye and skin burns. Ingestion causes severe burns of mouth esophagus and stomach. The vapor is very toxic by inhalation. It is a fire risk when in contact with organic materials such as wood, cotton, fiberboard, etc., Dry Powder, Pellets or Large Crystals; Gas or Vapor; Liquid, Colorless to white solid that fumes in air at room temperature; [HSDB] Exists in 3 modifications; The alpha and beta forms are solids; mp = 62.3 and 32.5 deg C, respectively; The gamma form is a solid or liquid with a mp of 16.8 deg C; [Merck Index], HYGROSCOPIC LIQUID OR SOLID IN VARIOUS FORMS. . | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur trioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

113 °F at 760 mmHg all forms (EPA, 1998), Sublimes, 44.8 °C | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slowly very sol in aqueous, and sol in 100 parts water at room temp, Solubility in water: violent reaction | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.92 at 68 °F Gamma form (liquid) (EPA, 1998) - Denser than water; will sink, Critical density: 0.630 g/cu cm, Relative density (water = 1): 1.9 | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.76 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.76 (Air = 1), Relative vapor density (air = 1): 2.8 | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

73 mmHg at 77 °F Alpha form; 344 mmHg at 77 °F Beta form; 433 mmHg at 77 °F Gamma form (EPA, 1998), 263.0 [mmHg], Vapor pressure: 73 mm Hg at 25 °C /alpha-form/, Vapor pressure, kPa at 25 °C: 57.7 | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Trace amounts of water or sulfuric acid can catalyze the formation of polymers. | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White needles, Asbestos-like needles, Pure sulfur trioxide is a colorless liquid that fumes in air at room temperature and pressure. | |

CAS No. |

7446-11-9, 12210-38-7 | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur trioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfite radical anion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012210387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur trioxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/sulfur-trioxide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfur trioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphur trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFUR TRIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH2O7V4LYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

144 °F Alpha form; 90.5 °F Beta form; 62.2 °F Gamma form (EPA, 1998), 62.2 °C, Exists in three solid modifications: alpha, beta, and gamma. The alpha form seems to be the stable form but the solid transitions are commonly slow; a given sample may be a mixture of the various forms and its melting point not constant., Physical form: asbestos-like needles; melting point: 32.5 °C; vapor pressure: 344 mm Hg at 25 °C /beta-form/, 17 °C | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Lewis Structure and Bonding Principles of Sulfur Trioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Lewis structure, bonding principles, and molecular geometry of sulfur trioxide (SO₃). It delves into the theoretical frameworks of covalent bonding, including resonance and formal charge, and correlates these with experimental and computational findings.

Introduction to this compound (SO₃)

This compound is a significant industrial chemical, primarily used as a precursor to sulfuric acid. It is a colorless liquid at room temperature and exists as a gas at higher temperatures. The molecule's reactivity and properties are a direct consequence of its electronic structure and bonding. Understanding the intricacies of its covalent bonding is crucial for applications in organic synthesis, materials science, and atmospheric chemistry.

Lewis Structure and Electronic Configuration

The construction of the Lewis structure for this compound begins with determining the total number of valence electrons. Sulfur (S) is in Group 16 of the periodic table and has 6 valence electrons. Oxygen (O), also in Group 16, has 6 valence electrons.

Total valence electrons = (1 × valence electrons of S) + (3 × valence electrons of O) = (1 × 6) + (3 × 6) = 24 valence electrons

Sulfur is the central atom as it is less electronegative than oxygen.

Resonance Structures

Two primary sets of resonance structures are proposed for SO₃. The first set adheres to the octet rule, while the second involves an expanded octet for the central sulfur atom.

2.1.1. Resonance Structures Obeying the Octet Rule

In these structures, the sulfur atom is double-bonded to one oxygen atom and single-bonded to the other two. This arrangement satisfies the octet rule for all atoms. There are three equivalent resonance structures, with the double bond distributed among the three oxygen atoms.

2.1.2. Resonance Structure with Expanded Octet and Minimized Formal Charges

Sulfur, being in the third period, has accessible d-orbitals and can accommodate more than eight electrons in its valence shell, an exception to the octet rule known as an expanded octet. A Lewis structure can be drawn where sulfur forms double bonds with all three oxygen atoms. This structure is often considered more significant as it minimizes the formal charges on all atoms.

Formal Charge Analysis

The formal charge is a theoretical charge assigned to an atom in a molecule, assuming that electrons in all chemical bonds are shared equally between atoms. The formula for calculating formal charge is:

Formal Charge = (Number of Valence Electrons) – (Number of Non-bonding Electrons) – 0.5 * (Number of Bonding Electrons)

A comparison of the formal charges for the two types of resonance structures is presented below.

| Resonance Structure Type | Atom | Valence Electrons | Non-bonding Electrons | Bonding Electrons | Formal Charge |

| Octet Compliant | S | 6 | 0 | 8 | +2 |

| O (double bond) | 6 | 4 | 4 | 0 | |

| O (single bond) | 6 | 6 | 2 | -1 | |

| Expanded Octet | S | 6 | 0 | 12 | 0 |

| O (double bond) | 6 | 4 | 4 | 0 |

The structure with the expanded octet for sulfur results in formal charges of zero for all atoms, which is generally considered to be the most stable and representative Lewis structure for SO₃.

Molecular Geometry and Hybridization

The Valence Shell Electron Pair Repulsion (VSEPR) theory predicts the three-dimensional arrangement of atoms in a molecule. In SO₃, the central sulfur atom is bonded to three oxygen atoms and has no lone pairs of electrons. This corresponds to an AX₃ type molecule, which adopts a trigonal planar geometry to minimize electron pair repulsion.

The bond angles in a trigonal planar geometry are 120° . The symmetrical arrangement of the polar S-O bonds results in the cancellation of their dipole moments, making the SO₃ molecule nonpolar .

To accommodate the three sigma (σ) bonds, the central sulfur atom undergoes sp² hybridization . One s orbital and two p orbitals of the sulfur atom combine to form three equivalent sp² hybrid orbitals that lie in a plane at 120° to each other. The remaining unhybridized p orbital on the sulfur atom is involved in pi (π) bonding with the p orbitals of the oxygen atoms.

Covalent Bonding in Detail

The bonding in this compound involves a combination of sigma and pi bonds. Each S-O bond consists of one sigma bond formed by the overlap of an sp² hybrid orbital from sulfur with a p orbital from oxygen. The pi bonding arises from the overlap of the unhybridized p orbitals of the sulfur and oxygen atoms. In the resonance hybrid, the pi electrons are delocalized over the entire molecule, resulting in three identical S-O bonds with a bond order greater than one but less than two.

Experimental and Computational Data

The theoretical models of bonding in SO₃ are well-supported by experimental and computational data.

Bond Length and Angle Data

The table below summarizes experimentally determined and computationally calculated bond lengths and angles for gaseous this compound.

| Parameter | Experimental Value (Gas-Phase Electron Diffraction) | Computational Value (G4 level of theory) | Reference |

| S-O Bond Length | 1.418 ± 0.003 Å | 1.418 Å | , |

| O-S-O Bond Angle | 120° (planar) | 120° |

The consistency between the experimental and high-level computational data provides strong evidence for the trigonal planar structure of SO₃ with equivalent S-O bonds.

Experimental Protocols: A Brief Overview

5.2.1. Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds. The general workflow is as follows:

-

Sample Introduction: A gaseous sample of SO₃ is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the gas molecules.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the SO₃ molecules.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern of concentric rings on a detector.

-

Data Analysis: The intensity and angular distribution of the scattered electrons are analyzed to determine the internuclear distances (bond lengths) and angles.

5.2.2. X-ray Crystallography of Solid SO₃

In the solid state, SO₃ exists in several polymeric forms (α, β, and γ), with the γ-form being a cyclic trimer. X-ray crystallography is used to determine the structure of these solid forms.

-

Crystal Growth: Single crystals of a specific SO₃ polymorph are grown.

-

X-ray Diffraction: A monochromatic beam of X-rays is directed at the crystal.

-

Diffraction Pattern: The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.

-

Structure Determination: The positions and intensities of the diffracted spots are used to calculate the electron density map of the unit cell, from which the atomic positions and bond lengths/angles can be determined. In solid SO₃, two shorter (approximately 1.40 Å) and two longer (approximately 1.63 Å) S-O bond lengths have been observed in the corner-sharing SO₄ tetrahedra of its polymeric structure.

Conclusion

The bonding in this compound is best described by a resonance hybrid of structures, with the most significant contributor featuring an expanded octet on the central sulfur atom, leading to zero formal charges on all atoms. This electronic configuration gives rise to a trigonal planar molecular geometry with 120° bond angles, as predicted by VSEPR theory and confirmed by experimental and computational data. The central sulfur atom is sp² hybridized, forming a framework of sigma bonds, with delocalized pi bonding contributing to the stability and equivalence of the three S-O bonds. A thorough understanding of these fundamental principles is essential for professionals working with this compound and related compounds.

An In-depth Technical Guide on the Molecular Geometry and Hybridization of Gaseous Sulfur Trioxide (SO₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur trioxide (SO₃) in its gaseous monomeric form is a molecule of significant interest due to its critical role as a precursor to sulfuric acid and its impact on atmospheric chemistry. A thorough understanding of its molecular structure is fundamental to elucidating its reactivity and properties. This technical guide provides a comprehensive analysis of the molecular geometry and hybridization of gaseous SO₃, supported by experimental data and theoretical models. Quantitative data are presented in structured tables for clarity, and detailed methodologies for key experimental techniques are described. Visual representations of the molecule's structure and formation are provided using the DOT language for Graphviz.

Molecular Geometry and Bonding Theory

Gaseous this compound is characterized by a highly symmetrical structure. The central sulfur atom is bonded to three oxygen atoms. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the three regions of electron density around the central sulfur atom (the three S-O bonds) arrange themselves to be as far apart as possible to minimize electrostatic repulsion. This arrangement results in a trigonal planar molecular geometry.[1][2][3][4] In this geometry, all four atoms lie in the same plane, and the O-S-O bond angles are all equal to 120° .[1][2][5][6][7]

The bonding in SO₃ is often represented by resonance structures. A common depiction involves one S=O double bond and two S-O single bonds, with the double bond resonating among the three sulfur-oxygen positions. However, to minimize formal charges and account for the observed bond lengths, a model with three equivalent S=O double bonds is frequently used. This representation necessitates an "expanded octet" for the central sulfur atom, a phenomenon acceptable for elements in the third period and beyond due to the availability of d-orbitals for bonding.[1][8]

Hybridization of the Central Sulfur Atom

To accommodate the trigonal planar geometry, the central sulfur atom in gaseous SO₃ undergoes sp² hybridization .[4][9][10][11] In this process, one of the 3s orbitals and two of the 3p orbitals of the sulfur atom mix to form three equivalent sp² hybrid orbitals. These hybrid orbitals are oriented in a trigonal planar arrangement, pointing towards the corners of an equilateral triangle, with an angle of 120° between them.

Each of these sp² hybrid orbitals on the sulfur atom overlaps with a p orbital from one of the oxygen atoms to form three sigma (σ) bonds. The remaining unhybridized p orbital on the sulfur atom is oriented perpendicular to the molecular plane and participates in pi (π) bonding with the p orbitals of the three oxygen atoms. This results in a delocalized π system across the entire molecule, contributing to the partial double bond character of the S-O bonds.[1][9]

Quantitative Molecular Data

Experimental and computational studies have provided precise data on the molecular parameters of gaseous SO₃. This information is crucial for accurate modeling and understanding of its chemical behavior.

| Parameter | Experimental Value | Computational Value | Reference |

| S-O Bond Length | 1.418 ± 0.003 Å | ~1.426 Å | [1][6] |

| O-S-O Bond Angle | 120° (within experimental error) | 120° | [1] |

| S-O Bond Dissociation Energy | ~523 kJ/mol | - | [5] |

| Standard Enthalpy of Formation (ΔHf°) | -395.7 kJ/mol | - | [5] |

| Standard Molar Entropy (S°) | 256.77 J·K⁻¹·mol⁻¹ | - | [5] |

Experimental Protocols

The primary experimental technique for determining the molecular structure of gaseous molecules like SO₃ is gas electron diffraction (GED) .

Gas Electron Diffraction (GED) Methodology

Principle: Gas electron diffraction is based on the scattering of a high-energy beam of electrons by the molecules in a gaseous sample. The scattered electrons create a diffraction pattern that is dependent on the internuclear distances within the molecules.

Experimental Workflow:

-

Sample Introduction: A gaseous sample of the substance under investigation is introduced into a high-vacuum chamber through a fine nozzle. This creates a localized jet of gas molecules.

-

Electron Beam Generation: An electron gun generates a monochromatic beam of high-energy electrons (typically 40-60 keV).

-

Interaction and Scattering: The electron beam is directed to intersect the gas jet at a right angle. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (historically a photographic plate, now often a CCD camera or imaging plate).

-

Data Analysis: The intensity of the diffraction pattern is measured as a function of the scattering angle. The total scattering intensity is a combination of atomic and molecular scattering. The molecular scattering component, which contains the structural information, is extracted.

-

Structural Refinement: The experimental molecular scattering curve is compared to theoretical curves calculated for different molecular geometries. A least-squares refinement process is used to determine the bond lengths, bond angles, and amplitudes of vibration that provide the best fit to the experimental data.

Visualizations

Lewis Structure of this compound

Caption: Lewis structure of SO₃ with three double bonds.

Molecular Geometry of Gaseous SO₃

Caption: Trigonal planar molecular geometry of gaseous SO₃.

Formation Pathway of Gaseous SO₃

References

- 1. Electron-diffraction investigations of gaseous sulphur dioxide and trioxide - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. nagwa.com [nagwa.com]

- 4. SO3 Molecular Geometry and Bond Angles [unacademy.com]

- 5. webqc.org [webqc.org]

- 6. How to calculate So3 bond length? | Filo [askfilo.com]

- 7. Electron Diffraction by Gases - Enlighten Theses [theses.gla.ac.uk]

- 8. youtube.com [youtube.com]

- 9. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 10. researchgate.net [researchgate.net]

- 11. sulphur trioxide [webbook.nist.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Sulfur Trioxide Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Sulfur trioxide (SO₃) is a cornerstone chemical intermediate, primarily known as the precursor to sulfuric acid, the world's most produced chemical.[1] Beyond its role in heavy industry, SO₃ is a potent sulfonating agent, critical in the synthesis of a vast array of fine chemicals, including pharmaceuticals, dyes, and detergents.[2][3] Its utility is deeply connected to its complex physical chemistry, particularly its existence in several polymorphic forms. Understanding the distinct properties of these polymorphs is crucial for safe handling, process optimization, and innovative applications in research and development.

This technical guide provides a comprehensive overview of the physical and chemical properties of the principal polymorphs of this compound, supported by quantitative data, experimental methodologies, and logical diagrams to elucidate their interrelationships.

Molecular Structure and Bonding

In the gaseous state, this compound exists as a trigonal planar monomer (SO₃).[1][4] As predicted by VSEPR theory, the molecule belongs to the D₃h point group, with equal S-O bond lengths of approximately 1.42 Å and O-S-O bond angles of 120°.[1][5] This symmetric structure results in a zero net dipole moment, making the gaseous monomer nonpolar.[1][6] The sulfur atom is in its highest oxidation state (+6).[6][7]

In the liquid and solid states, SO₃ undergoes polymerization, leading to a complex phase behavior with at least three well-characterized solid polymorphs, designated as gamma (γ), beta (β), and alpha (α).[1][5][8] The conversion between these forms is highly sensitive to temperature and, critically, the presence of trace amounts of water.[1][9]

The Polymorphs of this compound

The solid forms of this compound are not simply different crystal packings of the SO₃ monomer but are distinct oligomeric and polymeric structures.

-

γ-SO₃ (Gamma-SO₃): This is the least stable, "ice-like" form.[8] It is a cyclic trimer with the formula (SO₃)₃.[1][4][9] Absolutely pure SO₃ condenses from the gas phase into the γ-form.[1][4][9] It has the lowest melting point and the highest vapor pressure of the solid forms at a given temperature.[1][9]

-

β-SO₃ (Beta-SO₃): This metastable polymorph has a fibrous, asbestos-like appearance.[7][9] It is a high-molecular-weight, hydroxyl-capped linear polymer, [S(=O)₂(μ-O)]ₙ.[1][2][9]

-

α-SO₃ (Alpha-SO₃): This is the most stable polymorph.[9][10] Like the beta form, it is a fibrous, hydroxyl-capped linear polymer, [S(=O)₂(μ-O)]ₙ, but with a different molecular weight.[1][9] Due to its stability, it has the highest melting point and the lowest relative vapor pressure.[1][9]

Quantitative Data Presentation

The physical properties of the this compound polymorphs are summarized for clear comparison in the tables below.

Table 1: Physical Properties of SO₃ Polymorphs

| Property | γ-SO₃ (Trimer) | β-SO₃ (Polymer) | α-SO₃ (Polymer) | Gaseous SO₃ (Monomer) | Liquid SO₃ |

| Molar Mass ( g/mol ) | 240.19 (trimer) | Polymeric | Polymeric | 80.066 | 80.066 (monomer in equilibrium with trimer) |

| Appearance | Ice-like, glassy solid[7][8] | Asbestos-like, fibrous needles[7][9] | Silky, fibrous needles[7][11] | Colorless gas[1] | Colorless, oily liquid[1][12] |

| Melting Point (°C) | 16.8 - 16.9[1][5][7] | 32.5[1][5][8] | 62.3[1][5][7] | N/A | N/A |

| Boiling Point (°C) | 44.8[7][8] | Sublimes at 50°C[7][11] | Decomposes >50°C[8] | N/A | 44.8[5] |

| Density (g/cm³) | 1.995 @ 13°C (solid)[8] | 1.97 @ 20°C[5][7] | 1.97 @ 20°C[5][7] | N/A | 1.92 @ 25°C[5] |

| Stability | Metastable[1][9][10] | Metastable[1][9][10] | Stable[1][9][10] | N/A | Exists in a narrow temperature range (16.9°C to 44.8°C)[5] |

| Relative Vapor Pressure | Highest[1][9] | Intermediate[1][9] | Lowest[1][9] | N/A | Consistent with γ-form[1][9] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Units | Conditions / Form |

| Standard Enthalpy of Formation (ΔfH°) | -395.7 | kJ/mol | Gaseous SO₃[5] |

| Standard Molar Entropy (S°) | 256.77 | J·K⁻¹·mol⁻¹ | Gaseous SO₃[5] |

| Heat of Fusion (ΔfusH) | 8.4 - 8.60 | kJ/mol | γ-SO₃[5][13] |

| Heat of Vaporization (ΔvapH°) | 45.5 ± 0.8 | kJ/mol | Liquid SO₃[14] |

| Heat of Hydration (ΔhydrationH) | -200 | kJ/mol | SO₃ + H₂O → H₂SO₄[1][5] |

| Heat Capacity (Cp) | 50.63 | J·K⁻¹·mol⁻¹ | Gaseous SO₃ @ 298 K[5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the high electrophilicity of the sulfur atom, making it a powerful Lewis acid and a vigorous oxidizing and sulfonating agent.

-

Hydration and Hygroscopicity: SO₃ is the anhydride of sulfuric acid and reacts violently and exothermically with water to form H₂SO₄.[1][2][8] This reaction is extremely rapid, and the substantial heat released (ΔH = -200 kJ/mol) can cause mixtures with combustible materials like wood or cotton to ignite.[1][9] Its aggressively hygroscopic nature means it fumes profusely in air as it reacts with atmospheric moisture to form a mist of sulfuric acid.[1][7]

-

Polymorph Interconversion: The presence of trace amounts of water catalyzes the polymerization of the liquid (γ-trimer) into the fibrous β- and α-polymers.[1][9][13] Over time, the metastable γ and β forms will convert to the more stable α-form.[1][9] This process is crucial for handling and storage, as the formation of the high-melting-point α-SO₃ can lead to blockages in industrial plants.

-

The "Alpha Explosion": The α-polymorph has a significantly lower vapor pressure than the γ-form.[1][9] If a crystal of α-SO₃ is heated to its melting point (62.3°C), it melts into the liquid, which is consistent with the γ-form.[1][8] This phase change results in a sudden and dramatic increase in vapor pressure, which can be forceful enough to shatter a sealed glass vessel.[1][8][9] This hazardous phenomenon is known as the "alpha explosion".[1][8][9]

-

Sulfonation Reactions: As a potent electrophile, SO₃ is widely used in sulfonation reactions to introduce the sulfonic acid group (-SO₃H) into organic molecules.[3] This is fundamental in the synthesis of detergents, dyes, and various pharmaceutical compounds.[1][3]

-

Oxidizing Agent: Due to the +6 oxidation state of sulfur, SO₃ is a strong oxidizing agent, especially at elevated temperatures, capable of oxidizing substances like phosphorus, iron, and zinc.[7]

Experimental Protocols

Characterization of this compound polymorphs requires specific analytical techniques to differentiate their structures and measure their physical properties.

Spectroscopic Identification

-

Objective: To identify the specific polymorph(s) present in a sample based on their unique vibrational spectra.

-

Methodology (Infrared and Raman Spectroscopy):

-

Sample Preparation: Due to the extreme reactivity of SO₃ with atmospheric moisture, samples must be prepared and handled in a dry environment (e.g., a nitrogen-filled glovebox). Solid samples can be analyzed directly or mulled in an inert medium (like Nujol) between IR-transparent windows (e.g., KBr or AgCl, though reactions with AgCl have been noted[15]).

-

Data Acquisition: An IR or Raman spectrum of the sample is recorded. For IR, characteristic absorption bands corresponding to S=O and S-O-S stretching and bending modes are observed. For Raman, corresponding scattering peaks are measured.

-

Spectral Analysis: The obtained spectrum is compared against reference spectra for the known polymorphs. The monomeric form has distinct vibrational frequencies (e.g., symmetric stretch ν₁ at ~1065 cm⁻¹, degenerate stretch ν₃ at ~1391 cm⁻¹).[15] The polymeric forms (α and β) and the cyclic trimer (γ) exhibit more complex spectra due to their different structures and symmetries, allowing for their differentiation.

-

Thermal Analysis

-

Objective: To determine the melting points and heats of fusion of the different polymorphs and to observe phase transitions.

-

Methodology (Differential Scanning Calorimetry - DSC):

-

Sample Preparation: A small, accurately weighed amount of the SO₃ sample is hermetically sealed into an inert DSC pan (e.g., aluminum) inside a dry glovebox to prevent reaction with moisture.

-

Instrument Setup: The DSC is programmed with a specific temperature ramp (e.g., heating at 5-10°C/min) under an inert purge gas (e.g., nitrogen).

-

Data Acquisition: The sample is heated, and the heat flow into the sample is measured relative to an empty reference pan.

-

Data Analysis: The resulting thermogram is analyzed. An endothermic peak indicates a melting event. The onset temperature of the peak corresponds to the melting point, and the integrated area of the peak is proportional to the heat of fusion. Multiple peaks may be observed if a sample contains a mixture of polymorphs or if phase transitions occur upon heating.

-

X-ray Diffraction (XRD)

-

Objective: To determine the precise crystal structure of each polymorph.

-

Methodology (Single-Crystal or Powder XRD):

-

Sample Preparation: For single-crystal XRD, a suitable crystal is grown and mounted on the goniometer. For powder XRD (PXRD), a solid sample is finely ground. All preparation must be done under anhydrous conditions. The sample is often sealed in a capillary tube.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

-

Structure Determination: The positions and intensities of the diffraction peaks are used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. The γ-form has been identified as having a monoclinic crystal system with space group P2₁/c.[5]

-

Mandatory Visualizations

The following diagrams, rendered in DOT language, illustrate the key relationships and workflows discussed.

Diagram 1: Polymorphic Interconversion of this compound

Caption: Interconversion pathways of SO₃ polymorphs.

Diagram 2: Experimental Workflow for Polymorph Characterization

Caption: Workflow for the characterization of SO₃ polymorphs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (SO₃) [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. quora.com [quora.com]

- 5. webqc.org [webqc.org]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. gestis-database.dguv.de [gestis-database.dguv.de]

- 9. Sulfur_trioxide [chemeurope.com]

- 10. This compound | SO3 | CID 24682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Table 3-2, Physical and Chemical Properties of this compound, Sulfuric Acid, and Oleuma - Toxicological Profile for this compound and Sulfuric Acid - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. This compound [chembk.com]

- 13. echemi.com [echemi.com]

- 14. sulphur trioxide [webbook.nist.gov]

- 15. vpl.astro.washington.edu [vpl.astro.washington.edu]

An In-depth Technical Guide on the Thermodynamic Data for Sulfur Trioxide Formation and Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation and key reactions of sulfur trioxide (SO₃). The information is presented in a structured format to facilitate easy comparison and application in research and development settings. Detailed experimental methodologies are provided for the key experiments cited, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Thermodynamic Data for this compound (SO₃)

The following tables summarize the key thermodynamic properties of this compound at standard conditions (298.15 K and 1 atm).

Table 1: Standard Thermodynamic Properties of this compound (SO₃)

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation (gas) | ΔH°f | -395.7 | kJ/mol |

| Standard Molar Entropy (gas) | S° | 256.77 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (gas) | ΔG°f | -371.1 | kJ/mol |

Table 2: Thermodynamic Data for Key Reactions Involving this compound

| Reaction | ΔH°rxn (kJ/mol) | ΔS°rxn (J/(mol·K)) | ΔG°rxn (kJ/mol) |

| SO₂(g) + ½O₂(g) ⇌ SO₃(g) | -98.9 | -94.0 | -70.9 |

| SO₃(g) + H₂O(l) → H₂SO₄(l) | -132.5 | - | - |

Experimental Protocols

The determination of the thermodynamic data presented above relies on a combination of experimental techniques, primarily calorimetry and the analysis of reaction equilibria.

2.1. Determination of the Enthalpy of Formation of this compound

The standard enthalpy of formation of this compound is typically determined indirectly by measuring the enthalpy of the reaction for the oxidation of sulfur dioxide. A common experimental technique for this is bomb calorimetry .

Methodology: Bomb Calorimetry for the Oxidation of Sulfur Dioxide

-

Sample Preparation: A known mass of a sulfur-containing compound that combusts to form SO₂ is placed in a crucible inside a high-pressure vessel known as a "bomb." For the subsequent oxidation, a precise amount of sulfur dioxide gas can be introduced into the bomb.

-

Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is connected to two electrodes, with the wire in contact with the sample or positioned to initiate the reaction. A small, known amount of water is often added to the bomb to ensure that any sulfuric acid formed is in the aqueous state.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to ensure complete combustion and oxidation.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated container called a calorimeter. The initial temperature of the water is precisely measured.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Analysis: The heat capacity of the calorimeter system (bomb, water, etc.) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the reaction is calculated from the temperature change of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and the formation of any side products, such as nitric acid from residual nitrogen in the bomb.

-

Calculation of Enthalpy of Reaction: From the corrected heat released and the moles of sulfur dioxide reacted, the enthalpy of reaction (ΔH°rxn) for SO₂(g) + ½O₂(g) → SO₃(g) is determined.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of SO₃(g) is then calculated using Hess's Law:

ΔH°f(SO₃, g) = ΔH°rxn + ΔH°f(SO₂, g)

where ΔH°f(SO₂, g) is the known standard enthalpy of formation of sulfur dioxide.

2.2. Determination of the Standard Molar Entropy of this compound

The standard molar entropy of a substance is determined by measuring its heat capacity at various temperatures.

Methodology: Heat Capacity Measurements

-

Calorimetry: The heat capacity of solid, liquid, and gaseous this compound is measured as a function of temperature using a calorimeter. For the solid phase at very low temperatures, a specialized cryostat is used.

-

Extrapolation to 0 K: The heat capacity measurements are extrapolated to absolute zero (0 K) using the Debye extrapolation, which states that C_p is proportional to T³.

-

Entropy Calculation: The absolute entropy at a given temperature T is calculated by integrating the heat capacity divided by the temperature from 0 K to T:

S°(T) = ∫₀ᵀ (C_p/T) dT

-

Phase Transitions: The entropy changes for any phase transitions (solid-solid, solid-liquid, and liquid-gas) that occur between 0 K and the desired temperature are also determined and added to the total entropy. The entropy of a phase transition is calculated as ΔS = ΔH/T, where ΔH is the enthalpy of the transition and T is the transition temperature.

2.3. Determination of the Gibbs Free Energy of Formation of this compound

The standard Gibbs free energy of formation can be determined in two primary ways:

Methodology 1: From Enthalpy and Entropy

Once the standard enthalpy of formation (ΔH°f) and the standard molar entropies (S°) of this compound and its constituent elements in their standard states are known, the standard Gibbs free energy of formation (ΔG°f) can be calculated using the Gibbs-Helmholtz equation:

ΔG°f = ΔH°f - TΔS°f

where ΔS°f is the standard entropy of formation, calculated as:

ΔS°f = S°(SO₃) - [S°(S, rhombic) + 3/2 S°(O₂, g)]

Methodology 2: From Reaction Equilibrium

The Gibbs free energy of reaction can be determined by measuring the equilibrium constant (K_p) for the reaction SO₂(g) + ½O₂(g) ⇌ SO₃(g) at a specific temperature.

-

Equilibrium Measurement: A mixture of sulfur dioxide and oxygen is allowed to reach equilibrium in a reaction vessel at a known temperature and pressure. The partial pressures of SO₂, O₂, and SO₃ at equilibrium are measured.

-

Equilibrium Constant Calculation: The equilibrium constant, K_p, is calculated from the partial pressures of the reactants and products.

-

Gibbs Free Energy Calculation: The standard Gibbs free energy of reaction (ΔG°rxn) is then calculated using the following relationship:

ΔG°rxn = -RT ln(K_p)

where R is the ideal gas constant and T is the temperature in Kelvin.

-

Gibbs Free Energy of Formation: The standard Gibbs free energy of formation of SO₃ can then be calculated from the Gibbs free energy of the reaction and the known standard Gibbs free energies of formation of the reactants.

Mandatory Visualizations

The Intricate Dance of Sulfur Trioxide and Water: A Deep Dive into the Reaction Mechanism

For Immediate Release

[City, State] – [Date] – The reaction of sulfur trioxide (SO₃) with water (H₂O) to form sulfuric acid (H₂SO₄) is a cornerstone of industrial chemistry and a critical process in atmospheric science. While seemingly straightforward, the underlying mechanism is a complex interplay of molecular interactions, intermediates, and energy landscapes. This technical guide provides an in-depth exploration of the reaction mechanism, tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the kinetics, thermodynamics, and experimental and computational methodologies used to elucidate this fundamental chemical transformation.

The Core Reaction: Beyond a Simple Bimolecular Encounter

The overall reaction is deceptively simple:

SO₃ + H₂O → H₂SO₄

However, extensive research has revealed that this transformation is not a direct collision between a single this compound molecule and a single water molecule in the gas phase.[1] Instead, the reaction is significantly influenced by the presence of additional water molecules, which act as catalysts and facilitate the necessary proton transfer steps.

The reaction is characterized by a strong negative temperature dependence, meaning the reaction rate increases as the temperature decreases.[2] This is a key indicator of a mechanism involving the formation of a pre-reaction complex. The process is highly exothermic, releasing a significant amount of heat (ΔfH = -200 kJ/mol).[3]

The Role of Water Clusters: A Multi-Molecule Affair

The prevailing scientific consensus points to the crucial role of water clusters, particularly water dimers ((H₂O)₂) and trimers ((H₂O)₃), in the reaction mechanism. Two primary pathways have been identified and extensively studied:

-

The SO₃···H₂O + H₂O Mechanism: In this pathway, a pre-association complex forms between a single this compound molecule and a single water molecule (SO₃···H₂O). This complex then reacts with a second water molecule. This mechanism is considered to be more important in atmospheric conditions.[4][5][6]

-

The SO₃ + (H₂O)₂ Mechanism: This pathway involves the direct reaction of this compound with a water dimer.

Computational studies have shown that the presence of a second water molecule dramatically reduces the activation energy barrier for the reaction.[7][8] The reaction with a single water molecule has a high activation barrier due to the strained four-membered ring in the transition state.[7][8] The second water molecule acts as a "proton shuttle," facilitating the transfer of a proton from the initially attacking water molecule to one of the oxygen atoms on the this compound. This proton transfer can be asynchronous, meaning the two proton transfers do not occur simultaneously.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the reaction of this compound with water, compiled from various experimental and computational studies.

Table 1: Reaction Rate Coefficients

| Reaction | Rate Coefficient Expression | Temperature Range (K) | Pressure Range (Torr) | Reference |

| SO₃ Loss (Gas-Phase) | k¹(s⁻¹) = 3.90 × 10⁻⁴¹ exp(6830.6/T)[H₂O]² (molecule cm⁻³)² | 283 - 370 | 100 - 760 (N₂) | [2] |

| SO₃ + H₂O (Homogeneous, Upper Limit) | (5.7 ± 0.9) × 10⁻¹⁵ cm³/s | Room Temperature | 1 - 10 (He) | [9] |

Table 2: Activation and Association Energies

| Process | Number of Water Molecules | Calculated Activation Energy (kcal/mol) | Calculated Association Energy (kcal/mol) | Reference |

| SO₃ + H₂O → H₂SO₄ | 1 | ~28 | - | [7][8] |

| SO₃ + 2H₂O → H₂SO₄ + H₂O | 2 | 10 - 11 | - | [7][8] |

| SO₃···H₂O Complex Formation | 1 | - | 7.38 | [10] |

| SO₃···(H₂O)₂ Complex Formation | 2 | - | 14.12 | [10] |

Experimental Protocols

The study of the fast kinetics of the this compound and water reaction necessitates specialized experimental techniques.

Fast Flow Reactor Coupled with Chemical Ionization Mass Spectrometry (CIMS)

A common experimental setup involves a fast flow reactor, which allows for the rapid mixing of reactants and precise control of reaction time.

-

Reactor Design: The reactor is typically a tube where a carrier gas (e.g., N₂ or He) flows at a known velocity.[1] Reactants are introduced at different points along the tube to control the reaction time.

-

Reactant Introduction: this compound is introduced through a movable injector, allowing for the variation of the reaction distance and, consequently, the reaction time. Water vapor is premixed with the carrier gas.

-

Detection: A chemical ionization mass spectrometer (CIMS) is used for the sensitive and selective detection of SO₃ and H₂SO₄.[11][12][13] In CIMS, a reagent ion (e.g., NO₃⁻) is used to ionize the target molecules through ion-molecule reactions, a "soft" ionization technique that minimizes fragmentation.[14] The resulting cluster ions are then detected by a mass spectrometer.

Stopped-Flow Technique

For solution-phase studies, the stopped-flow technique is employed to investigate rapid reaction kinetics.

-

Principle: Two reactant solutions are rapidly driven from syringes into a mixing chamber.[15][16][17][18][19] The mixed solution then flows into an observation cell. The flow is abruptly stopped, and the reaction progress is monitored spectroscopically (e.g., UV-Vis absorption or fluorescence) as a function of time.[17][19] This method is ideal for reactions with half-lives in the millisecond range.[16][17][18]

Computational Methodologies

Computational chemistry has been instrumental in elucidating the intricate details of the reaction mechanism that are often difficult to probe experimentally.[20]

-

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that provides a good balance between accuracy and computational cost for studying reaction mechanisms.[21] It is used to calculate the geometries and energies of reactants, products, intermediates, and transition states.

-

Post-Hartree-Fock Methods: Higher-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are employed to obtain more accurate energy barriers and reaction enthalpies.[5]

-

Transition State Theory (TST): TST is used to calculate reaction rate constants from the properties of the transition state and reactants obtained from quantum chemical calculations.[21]

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a calculated transition state connects the correct reactants and products on the potential energy surface.

Visualizing the Reaction Pathway

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and the experimental workflow.

Caption: Reaction pathways for the hydration of this compound.

Caption: Experimental workflow for studying the gas-phase kinetics.

Conclusion

The reaction between this compound and water is a classic example of a seemingly simple chemical reaction with a rich and complex underlying mechanism. The involvement of water clusters, the formation of pre-association complexes, and the critical role of proton transfer highlight the intricate molecular choreography required for this fundamental transformation. A combination of advanced experimental techniques, such as fast flow reactors with CIMS detection, and sophisticated computational methods has been essential in unraveling these mechanistic details. This in-depth understanding is not only of academic interest but also has significant implications for industrial processes and for modeling atmospheric chemistry and the formation of acid rain and sulfate aerosols.

References

- 1. Gas Phase Reaction of this compound With Water Vapor. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of this compound Reaction with Water Vapor to Form Atmospheric Sulfuric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. Rate constant of the gas phase reaction of SO3 with H2O | Semantic Scholar [semanticscholar.org]

- 10. acp.copernicus.org [acp.copernicus.org]

- 11. Unprecedented Ambient this compound (SO3) Detection: Possible Formation Mechanism and Atmospheric Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cires1.colorado.edu [cires1.colorado.edu]

- 15. biologic.net [biologic.net]

- 16. Stopped-flow - Wikipedia [en.wikipedia.org]

- 17. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. agilent.com [agilent.com]

- 20. grnjournal.us [grnjournal.us]

- 21. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]

An In-depth Technical Guide to the Lewis Acidity of Sulfur Trioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur trioxide (SO₃) is a potent Lewis acid of significant industrial and synthetic importance. Its high electrophilicity, a consequence of the electron-deficient nature of the central sulfur atom, governs its reactivity and utility as a sulfonating agent and a precursor to sulfuric acid. This guide provides a comprehensive technical overview of the Lewis acidity of SO₃, detailing its electronic structure, quantitative measures of its acidic strength, and its reactivity with various Lewis bases. Detailed experimental methodologies for quantifying Lewis acidity and mechanistic insights into key reactions are presented to support advanced research and application.

The Electronic Basis of this compound's Lewis Acidity

This compound possesses a trigonal planar geometry, with the central sulfur atom in a +6 oxidation state.[1] The sulfur atom is bonded to three highly electronegative oxygen atoms. This arrangement leads to a significant polarization of the S-O bonds, rendering the sulfur atom highly electron-deficient and, consequently, a strong electrophile.[2][3] In Lewis terms, SO₃ acts as an electron-pair acceptor. Its ability to accept an electron pair is attributed to the presence of low-lying empty orbitals on the sulfur atom that can readily accommodate electron density from a Lewis base (a nucleophile).[2]

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified through various experimental and computational methods. The most common parameters include fluoride ion affinity (FIA) and the Gutmann-Beckett acceptor number (AN).

Fluoride Ion Affinity (FIA)

Fluoride ion affinity is a measure of the gas-phase Lewis acidity of a species and is defined as the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid. The experimentally determined gas-phase fluoride ion affinity for this compound is 330 ± 42 kJ/mol .

| Lewis Acid | Fluoride Ion Affinity (kJ/mol) | Reference |

| This compound (SO₃) | 330 ± 42 | Larson and McMahon, 1985 |

| Boron Trifluoride (BF₃) | 342 | [4] |

| Antimony Pentafluoride (SbF₅) | 493 | [5] |

Gutmann-Beckett Acceptor Number (AN)

The Gutmann-Beckett method provides a measure of the Lewis acidity of a substance in solution. It is determined by the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon interaction with the Lewis acid. The acceptor number is calculated using the following formula:

AN = 2.21 × (δ_sample - 41.0)

where δ_sample is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 is the chemical shift of Et₃PO in a non-coordinating solvent (hexane).[6]

Experimental Protocols for Determining Lewis Acidity

Determination of Fluoride Ion Affinity via Mass Spectrometry

Methodology: Ion Cyclotron Resonance (ICR) Mass Spectrometry

-

Ion Generation: Fluoride ions (F⁻) are generated in the gas phase, typically from a suitable precursor like NF₃, through electron impact or other ionization techniques.

-

Trapping of Ions: The generated fluoride ions are trapped within the analyzer cell of the ICR mass spectrometer by a combination of a static magnetic field and an oscillating electric field.

-

Introduction of this compound: A controlled low pressure of gaseous this compound is introduced into the ICR cell.

-

Lewis Acid-Base Reaction: The trapped fluoride ions react with the SO₃ molecules to form the fluorosulfate anion (FSO₃⁻). SO₃(g) + F⁻(g) ⇌ FSO₃⁻(g)

-

Equilibrium Monitoring: The relative abundances of F⁻ and FSO₃⁻ are monitored over time until equilibrium is reached. The equilibrium constant (K_eq) for the reaction is determined from the partial pressures of the neutral SO₃ and the ratio of the ion intensities.

-

Thermodynamic Data Calculation: The Gibbs free energy change (ΔG°) for the reaction is calculated from the equilibrium constant (ΔG° = -RT ln K_eq). The enthalpy change (ΔH°), which corresponds to the negative of the fluoride ion affinity, can be determined through van't Hoff plots (measuring K_eq at different temperatures) or by using theoretical calculations to estimate the entropy change (ΔS°).

Determination of Gutmann-Beckett Acceptor Number via ³¹P NMR Spectroscopy

Methodology:

-

Sample Preparation: A solution of the Lewis acid to be tested is prepared in a suitable, weakly Lewis acidic, deuterated solvent (e.g., deuterated dichloromethane or benzene). A known concentration of the probe molecule, triethylphosphine oxide (Et₃PO), is added to this solution.

-

Reference Sample: A reference sample containing only Et₃PO in a non-coordinating solvent like hexane is prepared.

-

NMR Spectroscopy: The ³¹P NMR spectrum of both the sample and the reference is recorded.

-

Chemical Shift Determination: The ³¹P chemical shift (δ) of the Et₃PO is determined for both the sample (δ_sample) and the reference (δ_reference, which is 41.0 ppm for hexane).

-

Acceptor Number Calculation: The acceptor number (AN) is calculated using the formula: AN = 2.21 × (δ_sample - 41.0).[6]

Reaction Mechanisms and Signaling Pathways

The strong Lewis acidity of this compound dictates its reactivity in a variety of important chemical transformations.

Hydrolysis of this compound

The reaction of this compound with water to form sulfuric acid is a fundamental process. While the overall reaction is straightforward, the mechanism is facilitated by the presence of additional water molecules that act as catalysts, lowering the activation energy barrier.[3][8]

Caption: Water-catalyzed hydrolysis of this compound.

Formation of the Pyridine-Sulfur Trioxide Adduct

This compound readily forms stable adducts with Lewis bases such as pyridine.[9] This reaction involves the donation of the lone pair of electrons from the nitrogen atom of pyridine to the electron-deficient sulfur atom of SO₃.

Caption: Lewis acid-base adduct formation between pyridine and SO₃.

Electrophilic Aromatic Sulfonation

In organic synthesis, SO₃ is a key reagent for the sulfonation of aromatic compounds. The mechanism can be complex and is influenced by the reaction conditions. Computational studies suggest that in nonpolar media, the reaction may proceed through a concerted mechanism involving two molecules of SO₃, rather than the classic SₑAr mechanism with a single SO₃ molecule.

Caption: Concerted mechanism for electrophilic aromatic sulfonation.

Conclusion

This compound stands out as a powerful and versatile Lewis acid. Its high electrophilicity, firmly rooted in its electronic structure, is quantitatively supported by its high fluoride ion affinity. While direct measurement of its Gutmann-Beckett number is challenging, its reactivity profile in forming adducts and in sulfonation reactions provides ample evidence of its strong Lewis acidic character. A thorough understanding of the mechanisms of its reactions, as detailed in this guide, is crucial for its effective and safe utilization in research, industrial processes, and the development of novel chemical entities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Lewis structure of Sulfur trioxide_Chemicalbook [chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]